1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common route includes the condensation of 4-chlorobenzaldehyde with 2-fluoroaniline to form an imine intermediate. This intermediate is then cyclized with a suitable pyrimidine precursor under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone
- 4-Chloro-2-fluorobenzenemethanol
Comparison
Compared to similar compounds, 1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its pyrimidine ring structure, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O3/c18-10-5-7-11(8-6-10)22-16(24)12(15(23)21-17(22)25)9-20-14-4-2-1-3-13(14)19/h1-9,24H,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCHTRWMIQZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.